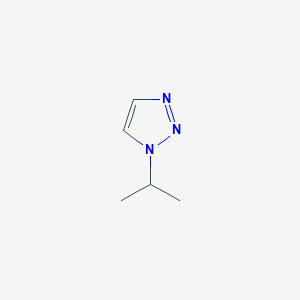

1-Isopropyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-4-3-6-7-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGWGQQMKGFUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475853 | |

| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499132-20-6 | |

| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 1-isopropyl-1H-1,2,3-triazole, a valuable heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway. The guide is structured to provide a holistic view of the process, from the preparation of the key azide intermediate to the final cycloaddition, purification, and characterization of the target molecule. All protocols are presented with the scientific integrity required for reproducible and reliable results, supported by authoritative references.

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and chemical biology, lauded for its stability, hydrogen bonding capabilities, and dipole moment.[1] These characteristics make 1,2,3-triazole derivatives potent pharmacophores found in a wide array of biologically active compounds.[1][2] The synthesis of specifically substituted triazoles, such as this compound, is therefore of significant interest for the development of novel chemical entities.

This guide focuses on a robust and widely applicable synthetic strategy: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[3][4][5] The synthesis is approached in two primary stages: the preparation of isopropyl azide and its subsequent cycloaddition with acetylene.

Overall Synthetic Workflow

The synthesis of this compound is efficiently achieved through a two-step process. The first part involves the synthesis of the key intermediate, isopropyl azide, from readily available starting materials. The second part is the [3+2] cycloaddition of the azide with acetylene, catalyzed by a copper(I) species, to form the desired triazole ring.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Isopropyl Azide

The synthesis of isopropyl azide is a critical precursor step. A reliable method involves a two-step sequence starting from isopropyl alcohol: conversion to an alkyl halide followed by nucleophilic substitution with sodium azide.

Mechanism and Rationale

The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group, such as a halide. Treatment of isopropyl alcohol with hydrobromic acid facilitates an SN2 reaction (or SN1, given the secondary nature of the carbocation, though SN2 is generally favored with strong nucleophilic acids) to yield isopropyl bromide. Subsequently, the bromide is displaced by the azide anion (N₃⁻) in another nucleophilic substitution reaction to form the desired isopropyl azide.

Caption: Reaction scheme for the synthesis of isopropyl azide.

Experimental Protocol: Isopropyl Azide

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isopropyl alcohol | 60.10 | 10.0 g | 0.166 |

| Hydrobromic acid (48%) | 80.91 | 34.2 mL | 0.300 |

| Sodium azide | 65.01 | 13.0 g | 0.200 |

| Diethyl ether | - | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure

-

Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isopropyl alcohol and 48% hydrobromic acid. Heat the mixture to reflux for 4 hours. After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer (isopropyl bromide) with water, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude isopropyl bromide. Caution: Hydrobromic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Azidation: In a round-bottom flask, dissolve the crude isopropyl bromide in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium azide in one portion. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into a larger volume of water. Extract the aqueous mixture with diethyl ether (3x). Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield isopropyl azide. Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and acids. Handle with extreme care.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] In this case, the reaction between isopropyl azide and acetylene will yield the target this compound.

Mechanism and Rationale

The CuAAC reaction is believed to proceed through a copper acetylide intermediate. A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne (acetylene) to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the copper(I) catalyst.

Caption: Reaction scheme for the CuAAC synthesis of this compound.

Experimental Protocol: this compound

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isopropyl azide | 85.11 | 5.0 g | 0.0587 |

| Copper(II) sulfate pentahydrate | 249.68 | 0.147 g | 0.000587 (1 mol%) |

| Sodium ascorbate | 198.11 | 0.233 g | 0.00117 (2 mol%) |

| Acetylene gas | 26.04 | Excess | - |

| t-Butanol/Water (1:1) | - | 100 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated NH₄Cl solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet adapter connected to a balloon filled with acetylene, dissolve isopropyl azide, copper(II) sulfate pentahydrate, and sodium ascorbate in a 1:1 mixture of t-butanol and water. Safety Precaution: Acetylene is a highly flammable gas and can form explosive mixtures with air. Ensure the setup is in a well-ventilated fume hood, away from ignition sources. All glassware should be properly secured.[6][7][8]

-

Reaction Execution: Purge the flask with acetylene gas for a few minutes. Then, maintain a positive pressure of acetylene using the balloon. Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification

The crude this compound can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC.

Characterization

The structure of the purified product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the triazole C-H proton, typically in the range of δ 7.5-8.0 ppm. The isopropyl group will exhibit a septet for the C-H proton and a doublet for the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the two triazole carbons and the carbons of the isopropyl group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Safety Considerations

-

Isopropyl Azide: Alkyl azides are potentially explosive, especially when heated or subjected to shock. They should be handled with care, behind a safety shield, and in small quantities. Avoid distillation if possible.

-

Sodium Azide: As mentioned, sodium azide is highly toxic. Always wear gloves and a lab coat when handling it. Work in a well-ventilated fume hood.

-

Acetylene: Acetylene is extremely flammable.[6][7][8] Ensure there are no sources of ignition in the vicinity of the reaction setup. Use a well-maintained gas regulator and tubing.

-

General Precautions: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, throughout the entire synthetic procedure.

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Collier, T. L., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210–216.

-

MDPI. (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

-

ResearchGate. (2025). 1,2,3-Triazole-containing hybrids with potential antibacterial activity against ESKAPE pathogens. [Link]

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

-

Air Products. (n.d.). Acetylene Safety Data Sheet. [Link]

-

EHS. (2014). Safety for Oxyacetylene Welding. [Link]

-

GotSafety. (2025). Acetylene Safety. [Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. airproducts.co.za [airproducts.co.za]

- 5. tru.ca [tru.ca]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. brainly.com [brainly.com]

Introduction: The Significance of the 1,2,3-Triazole Core

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Isopropyl-1H-1,2,3-triazole

Abstract: The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional chemical stability, unique electronic properties, and capacity for hydrogen bonding.[1] This guide provides a comprehensive technical overview of this compound, a representative N-alkylated triazole. We delve into its efficient synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), followed by a detailed exploration of the analytical techniques essential for its unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of the characterization of this important heterocyclic building block.

The 1,2,3-triazole ring system is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[2][3] While rare in nature, its synthetic accessibility and remarkable stability have made it a "privileged" structure in drug discovery.[4] Triazole derivatives are integral components of numerous FDA-approved drugs and exhibit a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][5] Their utility stems from the triazole ring's ability to act as a rigid linker, a stable pharmacophore, or a bioisostere for other functional groups like amides or carboxylic acids.

The N-1 substituent, in this case, the isopropyl group, plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical parameters in drug design. Understanding the precise synthesis and characterization of this compound provides a foundational workflow applicable to a wide array of more complex, substituted triazole analogues.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most robust and widely adopted method for preparing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, specifically its copper(I)-catalyzed variant.[3][6] This reaction, a prime example of "click chemistry," is valued for its high yields, mild reaction conditions, exceptional regioselectivity (exclusively yielding the 1,4-isomer), and tolerance of a broad range of functional groups.[7]

The synthesis of this compound involves the reaction between isopropyl azide and an acetylene source. The copper(I) catalyst is the linchpin, activating the terminal alkyne for a concerted cycloaddition with the azide.

Caption: Synthesis workflow for this compound via CuAAC.

Experimental Protocol: Synthesis of this compound

Causality: This protocol generates the required isopropyl azide in situ from isopropyl bromide, avoiding the isolation of the potentially hazardous low-molecular-weight azide. A copper(II) sulfate and sodium ascorbate system is used to generate the active Cu(I) catalyst in the reaction mixture, a common and reliable method.[7]

-

Reaction Setup: To a 100 mL round-bottom flask, add isopropyl bromide (1.0 eq), sodium azide (1.1 eq), copper(II) sulfate pentahydrate (0.05 eq), and sodium ascorbate (0.10 eq).

-

Solvent Addition: Add a 1:1 mixture of deionized water and tert-butanol (e.g., 20 mL total). The use of water as a solvent is a key advantage of click chemistry, making the process greener and more cost-effective.[7]

-

Acetylene Introduction: While stirring vigorously, introduce acetylene gas into the reaction mixture via a balloon or by carefully portioning a source like calcium carbide.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see three distinct signals.[8][9][10]

-

Triazole Protons (H-4 and H-5): The two protons on the triazole ring are in different chemical environments and will appear as two distinct singlets (or narrow doublets with a small J-coupling if resolution is high). Due to the electron-withdrawing nature of the triazole ring, they will be downfield.

-

Isopropyl Methine (CH): This single proton is adjacent to six equivalent methyl protons, resulting in a septet. It is also attached to a nitrogen atom, shifting it downfield.

-

Isopropyl Methyl (CH₃): The six protons of the two methyl groups are chemically equivalent and are adjacent to the single methine proton, resulting in a doublet. This will be the most upfield signal.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| NMR Data Summary for this compound | |

| ¹H NMR (400 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) , Multiplicity , Integration |

| Triazole H-5 | ~7.7, s, 1H |

| Triazole H-4 | ~7.5, s, 1H |

| Isopropyl CH | ~4.8, septet, 1H |

| Isopropyl CH₃ | ~1.6, d, 6H |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted Chemical Shift (δ, ppm) |

| Triazole C-5 | ~133 |

| Triazole C-4 | ~122 |

| Isopropyl CH | ~52 |

| Isopropyl CH₃ | ~23 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8][13]

| IR Data Summary for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (triazole ring) | 3100 - 3150 |

| C-H stretch (aliphatic, isopropyl) | 2950 - 3000 |

| C=C and C=N stretch (ring) | 1450 - 1600 |

| N=N stretch (ring) | 1400 - 1450 |

| C-H bend (isopropyl) | 1370 - 1390 |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural information through fragmentation patterns.[13][14]

-

Molecular Formula: C₅H₉N₃

-

Molar Mass: 111.15 g/mol

-

Expected Ion Peak: In high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion, [M+H]⁺, at m/z 112.0875. Under Electron Ionization (EI), the molecular ion M⁺ at m/z 111 would be observed, along with potential fragmentation peaks corresponding to the loss of the isopropyl group.

Physicochemical Properties

The physical properties of the compound are essential for its handling, storage, and application.

| Property | Value |

| Molecular Formula | C₅H₉N₃ |

| Molar Mass | 111.15 g/mol |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | ~1.1 g/cm³ (estimated) |

| Boiling Point | ~200-210 °C (estimated for related structures)[3] |

| Solubility | Soluble in water and common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)[1] |

Conclusion

The characterization of this compound is a straightforward process when approached with a systematic combination of modern analytical techniques. Its synthesis via the highly efficient CuAAC reaction provides excellent yields and purity. The subsequent structural verification relies on the unique and predictable signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The data and protocols presented in this guide offer a robust framework for scientists working with this and structurally related triazole compounds, facilitating their confident application in the fields of drug discovery, chemical biology, and materials science.

References

-

Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Iraqi National Journal of Chemistry. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR). (2022). Journal of Chemistry. [Link]

-

Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. (2023). The Journal of Chemical Physics. [Link]

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. (2022). Physical Chemistry Chemical Physics. [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2015). Der Pharma Chemica. [Link]

-

1,2,3-Triazole. Wikipedia. [Link]

-

Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in free 1H-form B3LYP/6-31G Ł. ResearchGate. [Link]

-

3-Isopropyl-1H-1,2,4-triazole. PubChem. [Link]

-

1H-1,2,3-Triazole. NIST WebBook. [Link]

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

-

Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2015). Bioinorganic Chemistry and Applications. [Link]

-

Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

-

Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2019). The Journal of Organic Chemistry. [Link]

-

1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2020). IOSR Journal of Pharmacy and Biological Sciences. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Expert Opinion on Drug Discovery. [Link]

-

ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

-

A convenient synthesis of 1-aryl-1H-1,2,3-triazoles from aliphatic substrates. (2017). Organic & Biomolecular Chemistry. [Link]

-

1,2,3-Triazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. ResearchGate. [Link]

-

Synthetic Trends Followed for the Development of 1,2,3-Triazole. (2017). International Journal of Drug Development and Research. [Link]

-

1H NMR interpretation of an 1,2,3-triazole. Reddit. [Link]

-

1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. [Link]

-

1H-1,2,3-triazole-4-carboxamide, 5-(1-pyrrolidinylazo)-. NIST WebBook. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. ijpsr.com [ijpsr.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. 1H-1,2,3-Triazole [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1-Isopropyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropyl-1H-1,2,3-triazole is a heterocyclic compound of growing interest in medicinal chemistry and materials science. As a member of the N-substituted 1,2,3-triazole family, its physical properties are crucial for its application in drug design, as a reaction solvent, or as a building block in organic synthesis. This guide provides a detailed overview of the core physical and spectroscopic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document combines established data for the parent 1H-1,2,3-triazole with predicted values and expert analysis of expected physicochemical characteristics.

Molecular Structure and Isomerism

This compound belongs to a class of five-membered heterocyclic aromatic compounds containing three adjacent nitrogen atoms. The substitution of an isopropyl group at the N1 position is a key structural feature that significantly influences its physical properties compared to the unsubstituted 1H-1,2,3-triazole. It is important to distinguish this isomer from other substituted triazoles, such as 1,2,4-triazoles, which have a different arrangement of nitrogen atoms in the ring.

Synthesis of this compound

The synthesis of 1-substituted-1,2,3-triazoles is well-established, with the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne being a cornerstone reaction.[1][2] The copper(I)-catalyzed version of this reaction, often termed "click chemistry," provides high yields and regioselectivity for the 1,4-disubstituted product. For a 1-monosubstituted triazole like this compound, the reaction would involve an isopropyl azide and acetylene.

Experimental Protocol: Conceptual Synthesis

A likely synthetic route to this compound would involve the reaction of isopropyl azide with acetylene. Isopropyl azide can be generated in situ or prepared beforehand from isopropyl bromide and sodium azide.

Step 1: Preparation of Isopropyl Azide (Conceptual)

-

Isopropyl bromide is reacted with an excess of sodium azide in a suitable solvent like dimethylformamide (DMF).

-

The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

The resulting isopropyl azide is a low-boiling liquid and should be handled with care due to its potential explosive nature.

Step 2: Cycloaddition Reaction

-

Acetylene gas is bubbled through a solution containing isopropyl azide.

-

A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is used to promote the reaction.

-

The reaction is typically carried out in a mixture of water and an organic solvent like t-butanol.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product is extracted with an organic solvent and purified by distillation or column chromatography.

Caption: Conceptual workflow for the synthesis of this compound.

Physical Properties

Comparison with 1H-1,2,3-triazole

The physical properties of the unsubstituted 1H-1,2,3-triazole provide a valuable baseline.

| Property | 1H-1,2,3-triazole (Experimental) | This compound (Predicted/Inferred) |

| Molecular Formula | C₂H₃N₃ | C₅H₉N₃ |

| Molecular Weight | 69.07 g/mol | 111.15 g/mol |

| Appearance | Colorless liquid[2] | Likely a colorless to pale yellow liquid |

| Boiling Point | 203 °C[2] | Expected to be higher due to increased molecular weight and van der Waals forces. |

| Melting Point | 23-25 °C[2] | Likely lower than the parent triazole due to the disruption of crystal packing by the bulky isopropyl group. |

| Density | 1.192 g/mL at 25 °C[2] | Expected to be slightly lower than the parent triazole. |

| Solubility | Highly soluble in water[3] | Expected to have moderate water solubility, with good solubility in organic solvents. |

Predicted Physical Properties of this compound

Computational models provide estimates for the physical properties of this compound. The following table is based on predictions from chemical software and databases.

| Property | Predicted Value |

| Boiling Point | ~220-230 °C |

| Melting Point | < 25 °C |

| Density | ~1.05 g/mL |

| Refractive Index | ~1.48 |

| LogP (Octanol-Water) | ~0.8 |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group and the triazole ring protons.

-

Triazole Protons: The C4-H and C5-H protons of the triazole ring are expected to appear as distinct signals in the downfield region, typically between 7.5 and 8.5 ppm. In the parent 1H-1,2,3-triazole, these protons are equivalent and appear as a singlet at 7.79 ppm in DMSO-d₆. In the 1-isopropyl substituted analog, they will be inequivalent.

-

Isopropyl Protons: The isopropyl group will exhibit a septet for the CH proton and a doublet for the two CH₃ groups. The CH proton will be coupled to the six methyl protons, and the methyl protons will be coupled to the single CH proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 7.7-7.9 ppm (d, 1H): C5-H of the triazole ring.

-

δ 7.5-7.7 ppm (d, 1H): C4-H of the triazole ring.

-

δ 4.6-4.8 ppm (septet, 1H): CH of the isopropyl group.

-

δ 1.5-1.7 ppm (d, 6H): CH₃ of the isopropyl group.

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Triazole Carbons: The C4 and C5 carbons of the triazole ring are expected to have chemical shifts in the aromatic region, typically between 120 and 140 ppm. In the parent 1H-1,2,3-triazole, these carbons are equivalent and appear at 130.6 ppm in DMSO-d₆.

-

Isopropyl Carbons: The CH carbon of the isopropyl group will appear further downfield than the CH₃ carbons.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 133-135 ppm: C5 of the triazole ring.

-

δ 121-123 ppm: C4 of the triazole ring.

-

δ 52-54 ppm: CH of the isopropyl group.

-

δ 22-24 ppm: CH₃ of the isopropyl group.

Sources

IUPAC name for 1-Isopropyl-1H-1,2,3-triazole

An In-Depth Technical Guide to 1-Isopropyl-1H-1,2,3-triazole: Synthesis, Characterization, and Applications

Abstract

The 1,2,3-triazole moiety has emerged as a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, largely due to the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry." This guide provides a comprehensive technical overview of a specific, yet representative member of this class: this compound. We will explore its structure and properties, detail robust synthetic methodologies with a focus on the CuAAC reaction, outline expected characterization data, and discuss the broader implications and applications of this scaffold in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this valuable heterocyclic building block.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational. The structure is formally named This compound according to IUPAC nomenclature. The "1H" designation specifies the tautomeric form where the hydrogen is on the first nitrogen atom, though in this N-substituted case, the isopropyl group's position is fixed at N1. The 1,2,3-triazole ring is an aromatic, five-membered heterocycle containing two carbon and three adjacent nitrogen atoms. This arrangement confers significant chemical stability, making it an ideal scaffold or linker in complex molecular architectures.[1]

The isopropyl substituent, a small, branched alkyl group, imparts increased lipophilicity compared to a simple methyl or ethyl group, a feature often tuned in drug design to modulate pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [2] |

| Molecular Weight | 111.15 g/mol | [2] |

| IUPAC Name | This compound | - |

| CAS Number | Not readily available | - |

| Appearance | Expected to be a colorless to pale yellow liquid | General Observation |

| Boiling Point | Estimated >200 °C (based on parent triazole) | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General Observation |

Synthesis Methodologies: The Power of Click Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles was revolutionized by the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction joins an azide and a terminal alkyne with near-perfect efficiency, regioselectivity, and broad functional group tolerance. It proceeds under mild, often aqueous conditions, and its high reliability has made it a staple in drug discovery.[5]

The thermal Huisgen 1,3-dipolar cycloaddition, while historically significant, requires harsh conditions and often produces a mixture of 1,4- and 1,5-regioisomers, necessitating difficult purification. The copper-catalyzed variant accelerates the reaction by a factor of up to 10⁸ and exclusively yields the 1,4-isomer.[5]

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-stage process: the preparation of the key intermediate, isopropyl azide, followed by the CuAAC reaction.

Workflow Overview:

Caption: Two-stage workflow for the target compound.

Protocol 1: Preparation of Isopropyl Azide (Intermediate)

Causality: Direct conversion of alcohols to azides is difficult. A two-step process involving conversion to a better leaving group (e.g., halide or tosylate) followed by nucleophilic substitution with sodium azide is highly efficient. [6]

-

Step 1a: Conversion to Isopropyl Halide. To a stirred solution of isopropyl alcohol (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add thionyl chloride (SOCl₂) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench carefully with water and extract the organic layer. Dry over MgSO₄ and concentrate under reduced pressure. Caution: SOCl₂ is corrosive and reacts violently with water.

-

Step 1b: Nucleophilic Substitution. Dissolve the crude isopropyl halide (1.0 eq) in a polar aprotic solvent such as DMF. Add sodium azide (NaN₃) (1.5 eq). Heat the mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC. After cooling, partition the mixture between water and diethyl ether. Extract the aqueous layer with ether, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate carefully under reduced pressure. Caution: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and heavy metals.

Protocol 2: CuAAC Synthesis of this compound

Causality: Acetylene gas can be difficult to handle. Using a surrogate like ethynyltrimethylsilane followed by deprotection, or using calcium carbide, provides a safer and more practical source of the alkyne. [5]This protocol uses an in-situ generation approach.

-

Reaction Setup: To a round-bottom flask, add isopropyl azide (1.0 eq), t-butanol (t-BuOH), and water (1:1 solvent mixture).

-

Alkyne Source: Add calcium carbide (CaC₂) (2.0 eq) to the mixture. This will react with water to generate acetylene in situ.

-

Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The solution should turn from blue to a pale yellow/orange, indicating the reduction of Cu(II) to the active Cu(I).

-

Reaction: Add the catalyst solution to the main reaction flask. Stir vigorously at room temperature. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by TLC, observing the consumption of the isopropyl azide. The reaction is typically complete within 2-8 hours.

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Concentrate the solvent under reduced pressure. The crude product can be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.

Spectroscopic Characterization

Validation of the final product's structure and purity is critical. NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are standard methods. [7][8] Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data (in CDCl₃) | Rationale |

| ¹H NMR | δ ~7.75 (s, 1H, C5-H), δ ~7.60 (s, 1H, C4-H), δ ~4.80 (sept, 1H, J ≈ 6.7 Hz, CH), δ ~1.60 (d, 6H, J ≈ 6.7 Hz, 2 x CH₃) | The two triazole protons are distinct singlets. The isopropyl group shows the characteristic septet for the CH proton coupled to the six methyl protons, which appear as a doublet. |

| ¹³C NMR | δ ~134 (C5), δ ~122 (C4), δ ~52 (CH), δ ~23 (2 x CH₃) | Chemical shifts are estimated based on data for the parent triazole and N-alkylated analogs. [9][10] |

| IR (neat) | ν ~3140 (C-H stretch, triazole ring), ~2980 (C-H stretch, alkyl), ~1450-1500 cm⁻¹ (N=N, C=N ring stretch) | These are characteristic vibrational frequencies for N-alkylated 1,2,3-triazoles. |

| MS (EI) | m/z = 111 [M]⁺, 96 [M-CH₃]⁺, 69 [M-C₃H₆]⁺ | The molecular ion peak should be observed, along with characteristic fragmentation patterns like the loss of a methyl group or propene. |

Reactivity and Applications in Drug Development

The 1,2,3-triazole ring is exceptionally stable, being resistant to metabolic degradation, oxidation, reduction, and hydrolysis under physiological conditions. [3]This stability makes it an excellent and reliable component in drug design.

The Triazole Core as a Privileged Scaffold

The 1,2,3-triazole unit is more than just a linker; it is an important pharmacophore with unique electronic properties. [11]* Amide Bond Bioisostere: The 1,4-disubstituted triazole ring is an excellent mimic of the trans-amide bond, a ubiquitous feature in peptides and proteins. It maintains a similar size, planarity, and dipole moment but is not susceptible to cleavage by proteases. [4]* Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors. [1]* Synthetic Handle: The triazole can be further functionalized, although the ring itself is generally unreactive. Its stability allows for chemical modifications elsewhere in the molecule without affecting the core.

Role in Drug Candidates

Numerous compounds containing the 1,2,3-triazole scaffold have been investigated for a wide range of therapeutic areas, including as anticancer, antimicrobial, and antiviral agents. [12][13]The FDA-approved β-lactamase inhibitor Tazobactam and the antiepileptic drug Rufinamide are prominent examples that validate the utility of the triazole core in medicine. [4]The incorporation of an isopropyl group on the N1 position, as in our title compound, provides a simple, moderately lipophilic handle that can be used to explore structure-activity relationships (SAR) in a lead optimization campaign.

Conclusion

This compound stands as a model compound that embodies the synthetic utility and physicochemical advantages of the N-substituted 1,2,3-triazole class. Its straightforward and highly efficient synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition allows for its ready incorporation into more complex structures. The inherent stability of the triazole ring, combined with its ability to act as a versatile pharmacophore and amide bond bioisostere, ensures that this scaffold will remain a molecule of high interest for researchers in drug discovery and chemical biology for the foreseeable future.

References

-

Brainly. (2023, April 18). Select an efficient synthesis of isopropyl azide from isopropyl alcohol. Be sure to answer all parts. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-isopropyl-4,5-diphenyl-1H-1,2,3-triazole. Retrieved from [Link]

- Jiang, Y., Kuang, C., & Yang, Q. (2009). A practical synthesis of 1-monosubstituted aryl 1,2,3-triazoles in water. Synlett, 2009(19), 3163-3166.

-

AIP Publishing. (Date not available). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

-

Molecules. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Al-Saeedi, A. H. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved from [Link]

-

Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(45), 29505-29513. Retrieved from [Link]

-

Chegg.com. (2018, June 22). Solved Select an efficient synthesis of isopropyl azide from. Retrieved from [Link]

-

Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Retrieved from [Link]

-

Bartleby. (2023, March 26). Answered: Select an efficient synthesis for isopropyl azide from 1-propanol. Retrieved from [Link]

-

Molecules. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

-

Journal of Chemical Research. (Date not available). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]

-

Chemical Science. (Date not available). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

-

Core. (2021, June 30). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Retrieved from [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

Der Pharma Chemica. (Date not available). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

-

SpectraBase. (Date not available). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (Date not available). Regioective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 CH Activation. Retrieved from [Link]

-

PubChem. (Date not available). 3-Isopropyl-1H-1,2,4-triazole. Retrieved from [Link]

-

YouTube. (2024, August 2). Making Sodium Azide out of spite. Retrieved from [Link]

-

SpectraBase. (Date not available). 1,2,3-Triazole. Retrieved from [Link]

- Google Patents. (Date not available). CN101906007B - Preparation method of organic azide.

-

Xiamen AmoyChem Co., Ltd. (Date not available). Understanding the Chemical Properties and Applications of 1H-1,2,3-Triazole. Retrieved from [Link]

-

ResearchGate. (Date not available). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. guidechem.com [guidechem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. brainly.com [brainly.com]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. researchgate.net [researchgate.net]

1-Isopropyl-1H-1,2,3-triazole molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 1-Isopropyl-1H-1,2,3-triazole

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a member of the 1,2,3-triazole family, it serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. The 1,2,3-triazole core is recognized for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, making it a privileged structure in drug design.[1][2] This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight. We present a detailed, self-validating workflow for its synthesis via copper-catalyzed "click" chemistry, its analytical characterization for structural verification, and a discussion of its relevance to researchers and drug development professionals.

Introduction to the this compound Scaffold

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its derivatives have garnered immense attention following the development of the Huisgen 1,3-dipolar cycloaddition, particularly its copper(I)-catalyzed variant (CuAAC), now a cornerstone of "click chemistry".[3][4] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid synthesis of diverse compound libraries for high-throughput screening.[2]

The incorporation of an isopropyl group at the N1 position imparts specific steric and electronic properties to the molecule, influencing its solubility, crystal packing, and interactions with biological targets. Understanding the precise molecular weight is the first and most critical step in the characterization of this, or any, novel compound, underpinning all subsequent analytical and quantitative studies. This document serves as a detailed guide for its determination, from theoretical calculation to empirical verification.

Physicochemical Properties and Molecular Weight

The fundamental identity of a molecule is defined by its structure, formula, and mass. These properties are intrinsically linked and provide the basis for its characterization.

Molecular Structure and Formula

This compound consists of a 1,2,3-triazole ring where an isopropyl group is attached to the nitrogen atom at position 1.

Caption: Molecular structure of this compound.

The molecular formula is C₅H₉N₃ .[5]

Theoretical Molecular Weight

The average molecular weight (MW) is calculated using the weighted average of the masses of the naturally occurring isotopes of each element.

-

Carbon (C): 5 × 12.011 u = 60.055 u

-

Hydrogen (H): 9 × 1.008 u = 9.072 u

-

Nitrogen (N): 3 × 14.007 u = 42.021 u

-

Total Molecular Weight: 60.055 + 9.072 + 42.021 = 111.148 u [5]

In high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N). This provides a more precise value for comparison with experimental data.

-

Monoisotopic Mass: 111.079647300 Da[6]

Data Summary

The core physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | [5] |

| Average Molecular Weight | 111.148 g/mol | [5] |

| Monoisotopic Mass | 111.079647300 Da | [6] |

| InChI Key | BSGWGQQMKGFUPS-UHFFFAOYSA-N | [5] |

| Physical Form | Solid or Liquid | |

| Boiling Point (Isomer) | 233.7±23.0 °C at 760 mmHg | [7] |

| Density (Isomer) | 1.1±0.1 g/cm³ | [7] |

Note: Boiling point and density data are for the isomer 3-Isopropyl-1H-1,2,4-triazole and are provided for general reference.

Synthesis of this compound

Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1-substituted-1H-1,2,3-triazoles is most efficiently achieved via the CuAAC reaction. This method involves the 1,3-dipolar cycloaddition of an organic azide (isopropyl azide) with a terminal alkyne (acetylene). The copper(I) catalyst is essential as it dramatically accelerates the reaction and controls the regiochemistry, although with a symmetrical alkyne like acetylene, only one product isomer is possible. The workflow is robust, high-yielding, and proceeds under mild conditions, making it a "self-validating" system in that successful product formation is highly probable if the starting materials are correct.[4][8]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound via CuAAC.

Detailed Synthesis Protocol

Causality: This protocol uses an in-situ generation of the copper(I) catalyst from CuSO₄ and sodium ascorbate. Sodium ascorbate acts as a reducing agent, maintaining copper in its active +1 oxidation state, which is crucial for the catalytic cycle. A biphasic solvent system like t-butanol/water is often used to accommodate both the organic and inorganic reagents.

-

Reagent Preparation : In a 100 mL round-bottom flask, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~2 mol%) and sodium L-ascorbate (~5 mol%) in 50 mL of a 1:1 mixture of deionized water and t-butanol.

-

Addition of Azide : To the stirring solution, add isopropyl azide (1.0 equivalent). (Safety Note: Low molecular weight organic azides are potentially explosive and should be handled with extreme care, behind a blast shield, and should not be heated to high temperatures).

-

Introduction of Alkyne : Introduce acetylene gas from a balloon or generate it in-situ from a source like calcium carbide, bubbling it through the reaction mixture for 15-30 minutes.

-

Reaction Monitoring : Seal the flask and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has been consumed (typically 12-24 hours).

-

Work-up : Upon completion, dilute the reaction mixture with 50 mL of water and extract three times with 30 mL of ethyl acetate. The purpose of the extraction is to move the organic product from the aqueous phase to an organic solvent from which it can be easily isolated.

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization and Molecular Weight Verification

A multi-technique approach is required to unambiguously confirm the structure and, by extension, the molecular weight of the synthesized compound. This creates a self-validating analytical system where data from each technique must be consistent with the proposed structure.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the title compound.

Mass Spectrometry (MS)

-

Methodology : High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the definitive technique for molecular weight verification. A dilute solution of the sample in methanol or acetonitrile is infused into the ESI source. The instrument is calibrated and set to positive ion mode.

-

Expected Result : The compound will be protonated, and the instrument will detect the molecular ion peak [M+H]⁺. For C₅H₉N₃, the expected m/z (mass-to-charge ratio) would be 112.087. The high-resolution instrument can measure this mass to within a few parts per million (ppm) of the theoretical value, which confirms the elemental composition and thus the molecular weight.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology : The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a tetramethylsilane (TMS) internal standard. ¹H and ¹³C NMR spectra are acquired.[10]

-

Rationale and Expected Spectra : NMR confirms the molecular structure, which must be consistent with the verified molecular weight.

-

¹H NMR :

-

A septet around 4.6 ppm, integrating to 1H. This corresponds to the methine (-CH) proton of the isopropyl group, split by the six adjacent methyl protons.

-

A doublet around 1.5 ppm, integrating to 6H. This corresponds to the two equivalent methyl (-CH₃) groups, split by the single methine proton.

-

Two singlets or doublets in the aromatic region (typically 7.5-8.0 ppm), each integrating to 1H. These are the two protons on the triazole ring (C4-H and C5-H).

-

-

¹³C NMR :

-

Two distinct signals in the aromatic region (e.g., ~120-135 ppm) for the two triazole ring carbons.

-

Two signals for the isopropyl group: one for the methine carbon (~50 ppm) and one for the two equivalent methyl carbons (~22 ppm).

-

-

Elemental Analysis

-

Methodology : A pure, dried sample is subjected to combustion analysis. The instrument measures the amount of CO₂, H₂O, and N₂ gas produced, from which the percentage of carbon, hydrogen, and nitrogen in the original sample is calculated.

-

Expected Result : The experimental percentages should align closely with the theoretical values calculated from the molecular formula C₅H₉N₃:

-

%C = (60.055 / 111.148) × 100 = 54.03%

-

%H = (9.072 / 111.148) × 100 = 8.16%

-

%N = (42.021 / 111.148) × 100 = 37.81%

-

Significance in Research and Drug Development

The this compound moiety is more than a simple heterocycle; it is a strategic building block in modern drug discovery.[11] Its molecular weight and structural rigidity are key parameters for computational modeling and docking studies.

-

Bioisostere : The triazole ring is an excellent mimic of the trans-amide bond, but with improved metabolic stability and different hydrogen bonding capabilities, making it valuable for modifying peptide-based drug candidates.[3]

-

Linker Chemistry : Due to the reliability of its synthesis, the triazole ring is frequently used as a stable linker to connect two different molecular fragments, for example, in the development of antibody-drug conjugates or PROTACs.

-

Pharmacophore : The triazole nucleus itself can act as a key pharmacophore, interacting directly with biological targets. Derivatives have shown a vast range of activities, including anticancer, antiviral, antibacterial, and antiparasitic properties.[11][12]

Safety and Handling

-

Compound Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[13][14]

-

Precursor Hazard : The key precursor, isopropyl azide, is a low molecular weight organic azide. Such compounds can be highly energetic and potentially explosive. They should be handled in small quantities, not be subjected to shock or friction, and kept away from heat and ignition sources.[15][16]

-

Storage : Store the final compound in a tightly sealed container in a cool, dry place.

Conclusion

The molecular weight of this compound is definitively established as 111.148 g/mol , with a monoisotopic mass of 111.079647300 Da. This fundamental property is the gateway to the compound's full characterization. The integrated workflow presented here, combining robust CuAAC synthesis with a suite of orthogonal analytical techniques (HRMS, NMR, and Elemental Analysis), provides a self-validating and reliable methodology for any researcher working with this important heterocyclic scaffold. This rigorous approach ensures the identity, purity, and structural integrity of the material, which is a non-negotiable prerequisite for its application in precision fields such as drug development and materials science.

References

- 1-isopropyl-4,5-diphenyl-1H-1,2,3-triazole - Chemical Synthesis Database. Chemical Synthesis Database. [Link]

- Section 1. Identification. GFA Production (Xiamen) Co., Ltd. [Link]

- 3-Isopropyl-1H-1,2,4-triazole. PubChem, National Center for Biotechnology Information. [Link]

- 3-Isopropyl-1H-1,2,4-triazole. Chemsrc. [Link]

- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health (NIH). [Link]

- Supplementary Information. The Royal Society of Chemistry. [Link]

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi National Journal of Chemistry. [Link]

- New 1H-1,2,3-triazole derivatives: Synthesis, Characterization and Antioxidant Activity. ResearchGate. [Link]

- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed, National Center for Biotechnology Information. [Link]

- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?. European Journal of Medicinal Chemistry. [Link]

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

- Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates. Royal Society of Chemistry. [Link]

- Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

- ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. Innova Specific/International Journal of Medical and Pharmaceutical Sciences. [Link]

- Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. National Institutes of Health (NIH). [Link]

- Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Isopropyl-1H-1,2,4-triazole | CAS#:23161-10-6 | Chemsrc [chemsrc.com]

- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. images.thdstatic.com [images.thdstatic.com]

- 16. spectrumchemical.com [spectrumchemical.com]

The Enduring Significance and Facile Synthesis of 1,2,3-Triazole Derivatives: A Technical Guide for the Modern Researcher

Abstract

The 1,2,3-triazole core, a five-membered heterocycle with three adjacent nitrogen atoms, has cemented its status as a "privileged" scaffold in contemporary chemical science.[1][2] Its remarkable stability, unique electronic properties, and capacity for hydrogen bonding have propelled its application across diverse fields, most notably in drug discovery, materials science, and bioconjugation.[][4][5] This guide provides an in-depth exploration of the pivotal synthetic methodologies that have enabled the widespread accessibility of 1,2,3-triazole derivatives. We will delve into the foundational Huisgen 1,3-dipolar cycloaddition and its transformative, catalyzed variants—the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This paper will elucidate the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis to inform strategic synthetic planning.

The Ascendance of the 1,2,3-Triazole Ring

The utility of the 1,2,3-triazole moiety is multifaceted. In medicinal chemistry, it serves as a robust bioisostere for amide bonds, enhancing metabolic stability and influencing the pharmacokinetic profile of drug candidates.[6][7] This has led to the development of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][8][9] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, identified the formation of 1,2,3-triazoles as a near-perfect reaction, characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups.[10][11][12] This has revolutionized the rapid synthesis of compound libraries for high-throughput screening in drug discovery.[]

Foundational Synthesis: The Huisgen 1,3-Dipolar Cycloaddition

The seminal work of Rolf Huisgen in the mid-20th century established the 1,3-dipolar cycloaddition between an azide and an alkyne as the fundamental method for constructing the 1,2,3-triazole ring.[13][14] This reaction typically requires elevated temperatures and extended reaction times to proceed.[14] A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity when using terminal alkynes, which results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[13][15]

The "Click Chemistry" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis occurred with the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless on the copper(I)-catalyzed reaction between azides and terminal alkynes.[13][16] This reaction, often hailed as the "cream of the crop" of click chemistry, exhibits a remarkable rate acceleration of up to 10^8 compared to its uncatalyzed counterpart and proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[13][17]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the in situ formation of a copper(I) acetylide intermediate.[13] This species then coordinates with the azide, followed by a cyclization and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.[13][17] The reaction is often carried out using a Cu(II) salt, such as CuSO4, with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[16][18]

Experimental Protocol for CuAAC

The following is a general, self-validating protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

-

Organic azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Reactant Dissolution: Dissolve the organic azide and terminal alkyne in the chosen solvent system in a reaction vessel equipped with a magnetic stir bar.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Initiation of Reaction: To the stirring solution of reactants, add the aqueous solution of copper(II) sulfate pentahydrate, followed by the dropwise addition of the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[11]

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[17]

An Alternative Regioselectivity: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

To complement the CuAAC, which exclusively provides 1,4-isomers, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles.[17][19] This method is particularly valuable as it can also accommodate internal alkynes, leading to fully substituted 1,2,3-triazoles.[20]

Mechanism of RuAAC

The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[19][20] This is followed by reductive elimination, which forms the triazole product and regenerates the active ruthenium catalyst.[20] Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes like [Cp*RuCl].[17]

Experimental Protocol for RuAAC

The following is a general protocol for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

-

Organic azide (1.0 equiv)

-

Terminal or internal alkyne (1.0-1.2 equiv)

-

Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)) (1-2 mol%)

-

Anhydrous, non-protic solvent (e.g., toluene, benzene, THF)

Procedure:

-

Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of the ruthenium catalyst to air and moisture.

-

Reactant and Catalyst Loading: In a flame-dried Schlenk flask, add the ruthenium catalyst, followed by the organic azide and the alkyne.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.[21]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can be directly purified by column chromatography on silica gel to afford the pure 1,5-disubstituted or fully substituted 1,2,3-triazole.

Comparative Analysis of Synthetic Methodologies

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Regioselectivity | Mixture of 1,4 and 1,5-isomers[13][15] | Exclusively 1,4-isomer[13][16] | Exclusively 1,5-isomer (with terminal alkynes)[17][19] |

| Reaction Conditions | High temperature (80-150 °C)[14] | Room temperature, aqueous conditions tolerated[17] | Elevated temperature (60-100 °C), inert atmosphere[21] |

| Alkyne Substrate | Terminal and internal[13] | Terminal only[13] | Terminal and internal[17][20] |

| Catalyst | None | Copper(I) salts[13] | Ruthenium(II) complexes[19] |

| Yields | Often moderate | High to quantitative[11][17] | Generally high[19] |

| Functional Group Tolerance | Moderate | Excellent[17] | Good |

Workflow for 1,2,3-Triazole Library Synthesis and Screening

The efficiency of CuAAC has made it a cornerstone in the generation of large, diverse libraries of 1,2,3-triazole derivatives for biological screening.

Conclusion

The journey of the 1,2,3-triazole from a chemical curiosity to a central building block in modern science is a testament to the power of synthetic innovation. The development of catalyzed azide-alkyne cycloaddition reactions has provided researchers with highly efficient, reliable, and regioselective tools for the construction of this versatile heterocycle. The CuAAC and RuAAC reactions, with their complementary regiochemical outcomes, offer a comprehensive synthetic platform for accessing a vast chemical space of 1,2,3-triazole derivatives. As research continues to uncover the immense potential of these compounds in medicine and materials, the synthetic methodologies detailed in this guide will undoubtedly remain indispensable tools for innovation and discovery.

References

-

Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-21.

- The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (2007). Chemical Society Reviews, 36(8), 1256–1265.

- Advance synthetic approaches to 1,2,3-triazole derived compounds: State of art 2004-2020. (2021). Mini-Reviews in Medicinal Chemistry, 21(1), 2-23.

-

Azide-alkyne Huisgen cycloaddition - Grokipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- A Novel Loom of Click Chemistry in Drug Discovery. (2015). International Journal of Drug Development and Research, 7(1), 18-26.

-

Azide alkyne Huisgen cycloaddition - chemeurope.com. (n.d.). Retrieved January 7, 2026, from [Link]

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.

- Recent Advances in the Synthesis of 1,2,3‐Triazoles and Their Derivatives: Methodological Insights. (2023). ChemistrySelect, 8(33), e202302302.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of Biomolecular Structure and Dynamics, 1-20.

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (2022). ACS Omega, 7(40), 35491–35529.

- Developments in the Application of 1,2,3-Triazoles in Cancer Treatment. (2020). Recent Patents on Anti-Cancer Drug Discovery, 15(2), 92-112.

- Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? (2025). European Journal of Medicinal Chemistry, 295, 116598.

- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.

- Biologically active compounds featuring 1,2,3-triazole. (2019).

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology, 12, 737373.

- Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Organic Letters, 6(8), 1237–1240.

- Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Cu(I)-Catalyzed Huisgen Azide–Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews, 109(9), 4207–4220.

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Expert Opinion on Drug Discovery, 17(11), 1209-1236.

- Click chemistry: A novel tool in pharmaceutical research. (2022). Journal of Pharmaceutical and Chemical Sciences, 6(1), 101.

- A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. (2023). Resonance, 28(8), 1129-1142.

- Potential pharmaceuticals based on 1,2,3-triazoles. (2020).

- An overview of synthetic approaches and the potential bioactivity of different 1,2,3-triazole hybrids. (2024). Egyptian Pharmaceutical Journal, 23(2), 157-183.

-

Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024).

- Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (2007). Molecules, 12(5), 1136–1145.

- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153–162.

- A Technical Guide to the Discovery and Synthesis of 1,2,3-Triazoles. (2025). BenchChem.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 1005877.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.

Sources

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. alliedacademies.org [alliedacademies.org]

- 12. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]